

Technical Guide: 5-Bromo-4-methoxy-2-(methylthio)pyrimidine

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Compound of Interest

Compound Name: 5-Bromo-4-methoxy-2-(methylthio)pyrimidine

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Abstract

This document provides a comprehensive technical overview of **5-Bromo-4-methoxy-2-(methylthio)pyrimidine**, a substituted pyrimidine derivative of interest in medicinal chemistry and synthetic organic chemistry. Pyrimidine scaffolds are foundational in numerous biologically active compounds, including antiviral and anticancer agents, making their derivatives valuable building blocks for drug discovery.^{[1][2][3]} This guide consolidates available data on its chemical properties, presents a detailed, plausible synthetic protocol based on established chemical transformations of related pyrimidines, and contextualizes its potential applications within the broader landscape of pyrimidine-based drug development.

Chemical Identity and Properties

5-Bromo-4-methoxy-2-(methylthio)pyrimidine, also referred to by its IUPAC name, belongs to the halogenated pyrimidine class. The presence of bromo, methoxy, and methylthio functional groups at specific positions on the pyrimidine core makes it a versatile intermediate for further chemical modification.^[4] These reactive sites allow for a variety of cross-coupling and substitution reactions, enabling the synthesis of a diverse library of complex molecules.^{[4][5]}

Table 1: Chemical and Physical Data

Property	Value	Source
IUPAC Name	5-Bromo-4-methoxy-2-(methylthio)pyrimidine	Internal Nomenclature
Synonyms	5-bromo-4-methoxy-2-methylsulfanylpyrimidine	Internal Nomenclature
CAS Number	81560-09-0	[6]
Molecular Formula	C ₆ H ₇ BrN ₂ OS	Calculated
Molecular Weight	235.10 g/mol	Calculated
Appearance	Solid (predicted)	Analog Data
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Soluble in organic solvents (e.g., DMF, Chloroform)	Analog Data

Note: Physical property data for this specific compound is not widely published. Data is inferred from chemically similar pyrimidine derivatives.

Synthetic Methodology

While a specific, peer-reviewed synthesis for **5-Bromo-4-methoxy-2-(methylthio)pyrimidine** is not readily available in the literature, a viable synthetic route can be postulated based on established protocols for analogous pyrimidine derivatives. The most logical approach involves a two-step process starting from a commercially available precursor, 5-bromo-2-(methylthio)pyrimidin-4(3H)-one.

Experimental Protocol

Step 1: Chlorination of 5-bromo-2-(methylthio)pyrimidin-4(3H)-one

This initial step converts the pyrimidinone into a more reactive 4-chloro intermediate, which serves as an excellent leaving group for subsequent nucleophilic substitution.[\[4\]](#)

- Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 5-bromo-2-(methylthio)pyrimidin-4(3H)-one.
- Reagent Addition: Phosphorus oxychloride (POCl_3 , ~5 equivalents) is added to the flask, often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline (~0.1 equivalents) to facilitate the reaction.^[4]
- Reaction Conditions: The reaction mixture is heated to reflux (approximately 105-110 °C) and stirred vigorously for 2-4 hours.
- Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, the mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice. The resulting precipitate, 5-bromo-4-chloro-2-(methylthio)pyrimidine, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Nucleophilic Substitution with Sodium Methoxide

The 4-chloro group of the intermediate is displaced by a methoxy group to yield the final product.

- Reagent Preparation: A solution of sodium methoxide is prepared by carefully dissolving sodium metal (~1.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- Reaction: The crude 5-bromo-4-chloro-2-(methylthio)pyrimidine from Step 1 is dissolved in anhydrous methanol and added dropwise to the sodium methoxide solution at room temperature.
- Reaction Conditions: The mixture is stirred at room temperature for 4-6 hours.
- Monitoring: The reaction is monitored by TLC for the disappearance of the chloro-intermediate.
- Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl

acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to yield pure **5-Bromo-4-methoxy-2-(methylthio)pyrimidine**.

Biological Context and Applications

Specific biological activity or signaling pathway involvement for **5-Bromo-4-methoxy-2-(methylthio)pyrimidine** has not been documented. However, the pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[\[2\]](#)[\[3\]](#)

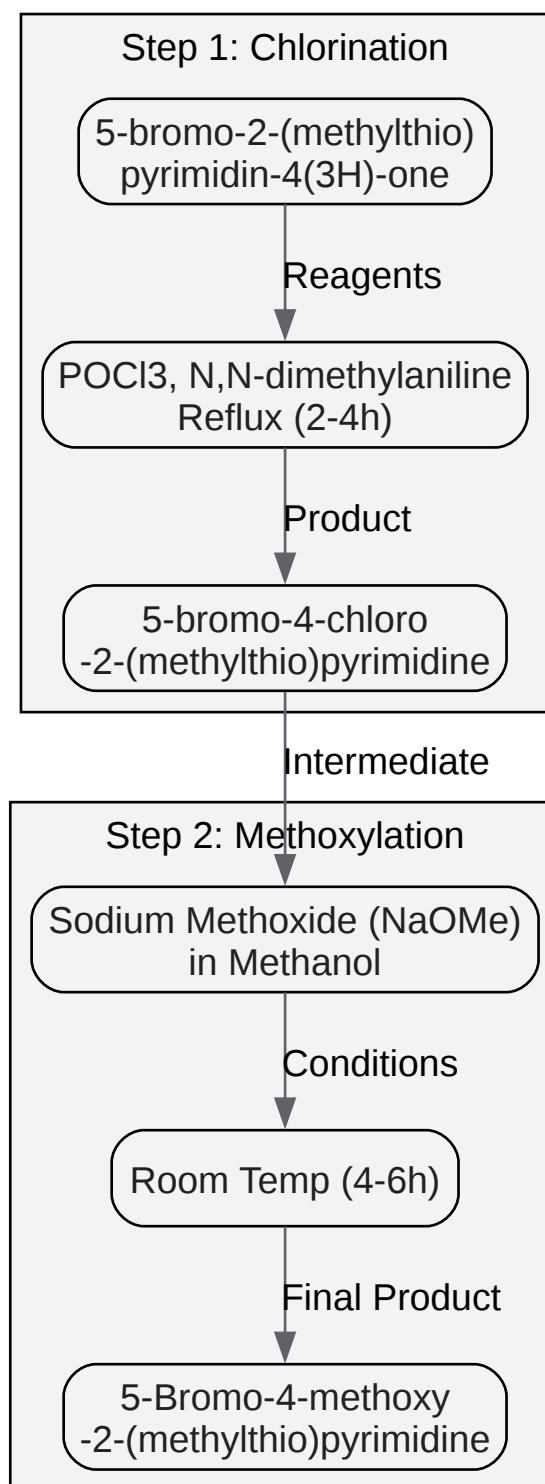
Derivatives of pyrimidine are known to exhibit significant biological activities, including:

- Anticancer Properties: As inhibitors of enzymes like thymidylate synthase and various kinases, which are critical for cancer cell proliferation.[\[5\]](#)[\[7\]](#)
- Antiviral Activity: Forming the core of nucleoside analogs that interfere with viral replication.[\[1\]](#)
- Antimicrobial Effects: Showing activity against a range of bacterial strains.[\[1\]](#)

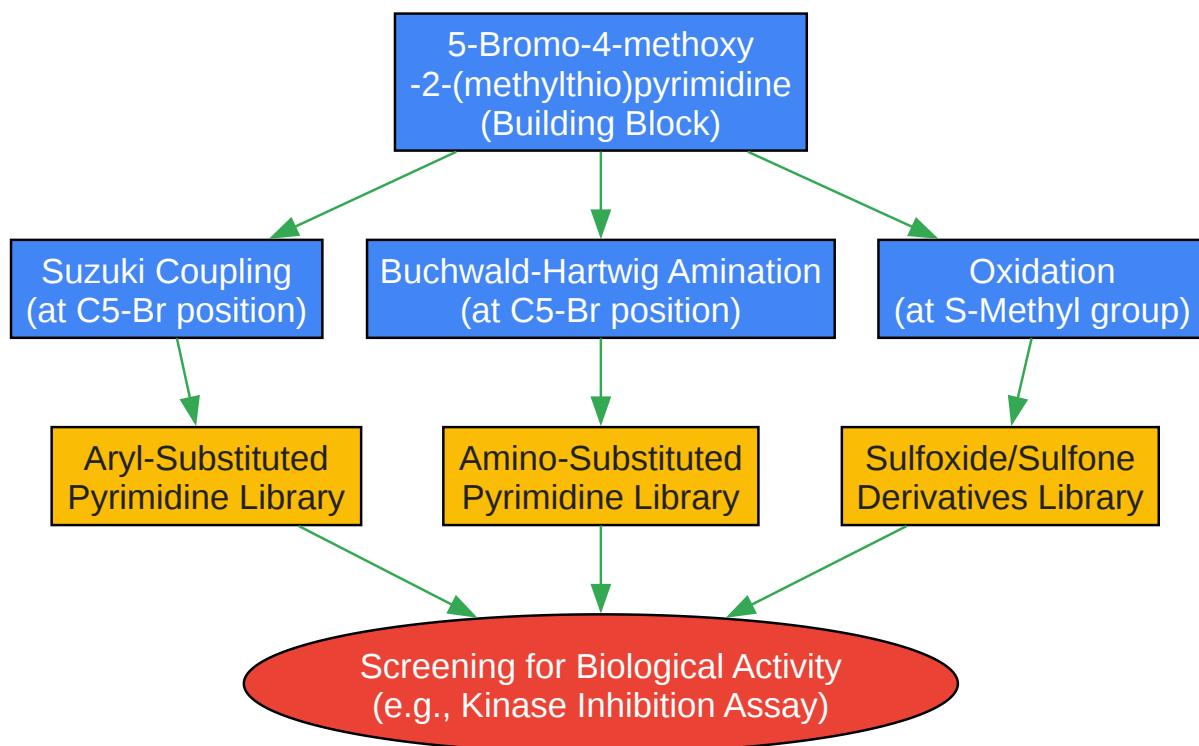
This compound is best considered a versatile chemical building block.[\[1\]](#)[\[4\]](#) Its functional groups allow for its use in structure-activity relationship (SAR) studies, where systematic modifications can be made to optimize the biological activity of a lead compound.[\[1\]](#) For example, the bromine atom at the 5-position is suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or amino groups.

Visualized Workflows

The following diagrams illustrate the proposed logical flow for the synthesis and potential application of this compound in a research context.

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Caption: Proposed two-step synthesis workflow for the target compound.



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Caption: Application in medicinal chemistry for generating derivative libraries.

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